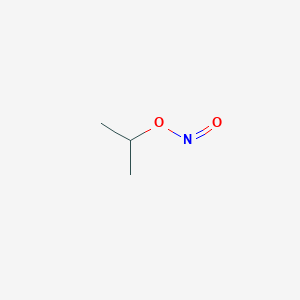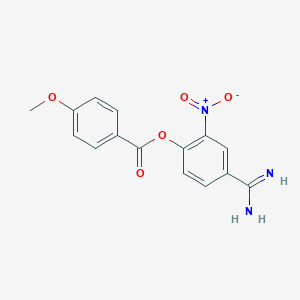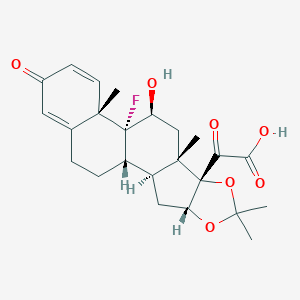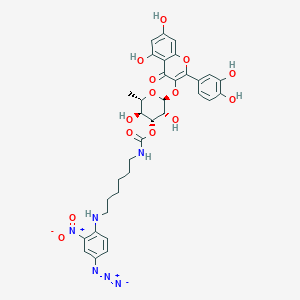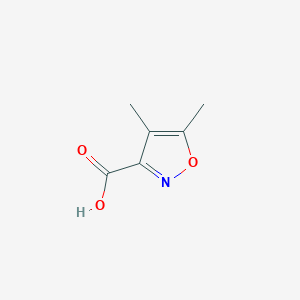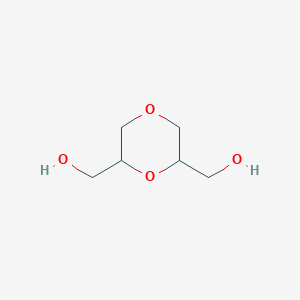
1,4-ジオキサン-2,6-ジメタノール
概要
説明
1,4-Dioxane-2,6-dimethanol, also known as 1,4-dioxane-2,6-diol or 1,4-dioxane-2,6-dimethanol, is a colorless, water-soluble, organic compound. It is a cyclic compound with a molecular formula of C4H8O2 and a molecular weight of 88.10 g/mol. This compound is used in various industries and scientific research applications, such as pharmaceuticals, biotechnology, and food science. Its wide range of applications makes it a valuable compound in the laboratory.
科学的研究の応用
ポリウレタン構造
1,4-ジオキサン-2,6-ジメタノールは、ポリウレタン構造の合成に使用されます . 1,4-ジオキサン-2,3-ジオールなどのビシナルジオールを持つジオキサン誘導体のヒドロキシル基は、ポリマー構造の合成に役立ちます . ジオキサン誘導体をポリウレタン構造に加えることで、環境における性能と分解を強化できます .
環境分解
1,4-ジオキサン-2,6-ジメタノールを含むポリウレタンは、1年間土壌に埋められた後、優れた物理的特性と軽度の分解レベルを示します . これらのポリエーテルウレタンは、剛性ドメイン構造が湿気にさらされ、微生物がポリマーマトリックスに広がる場合に分解する可能性があります .
熱的特性
1,4-ジオキサン-2,6-ジメタノールを使用して、ポリウレタンフィルムの熱的特性を比較できます . TG / DTG曲線によると、ポリウレタンサンプルは、土壌埋設試験期間を通じて熱安定性が低かった .
化学構造解析
1,4-ジオキサン-2,6-ジメタノールは、効率的な廃棄物管理のための化学構造の分析に使用されます . ポリマーマトリックス内の水分へのアクセスと酵素の拡散を制御する最も秩序立った形態学的ドメインの構造は、ポリマーの分解能力の主要な決定要因です .
新規ポリウレタン材料の合成
1,4-ジオキサン-2,6-ジメタノールなどの化学成分の選択は、材料構造、特性、および分解に対する回復力を大幅に強化できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10
Safety and Hazards
作用機序
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups
Biochemical Pathways
Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .
特性
IUPAC Name |
[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFGULPNNFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337860 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54120-69-3 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?
A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of 1,4-Dioxane-2,6-dimethanol was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



